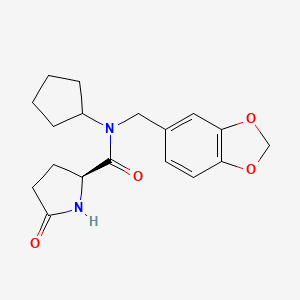
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the field of neuroscience research. BP897 is a selective dopamine D3 receptor antagonist that has shown potential for the treatment of various neurological disorders such as addiction, depression, and schizophrenia.
Mécanisme D'action
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and it has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic pathway, which in turn reduces drug-seeking behavior, depression, and psychotic symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces drug-seeking behavior by blocking the dopamine D3 receptor, which reduces the release of dopamine in the mesolimbic pathway. It has also been found to have antidepressant-like effects, which may be due to its ability to increase the release of serotonin and norepinephrine in the brain. Additionally, this compound has been shown to have antipsychotic effects, which may be due to its ability to block the dopamine D3 receptor in the mesolimbic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, this compound has been shown to be effective in reducing drug-seeking behavior, depression, and psychotic symptoms in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on (2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide. One potential area of research is the development of more effective formulations of the compound, such as prodrugs or nanoparticles, to improve its solubility and increase its half-life. Another area of research is the identification of other potential therapeutic targets for this compound, such as other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide can be synthesized using a multistep process that involves the coupling of 1,3-benzodioxole with cyclopentylamine, followed by the addition of pyrrolidine-2-one and the subsequent reduction of the resulting imine. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been suggested that it may be useful in the treatment of depression. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential for the treatment of this disorder.
Propriétés
IUPAC Name |
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17-8-6-14(19-17)18(22)20(13-3-1-2-4-13)10-12-5-7-15-16(9-12)24-11-23-15/h5,7,9,13-14H,1-4,6,8,10-11H2,(H,19,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRZBYNMJRLYQN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7343668.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7343675.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B7343711.png)
![(2S,3S)-1-[4-(2-methoxyethoxy)-3-methylphenyl]sulfonyl-2-methylpiperidine-3-carboxylic acid](/img/structure/B7343726.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)

![3-[[[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7343754.png)
![(1R,2R)-2-tert-butyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B7343761.png)